molecular formula C24H18N2O2 B2631841 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one CAS No. 91527-74-1

3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one

Cat. No.: B2631841
CAS No.: 91527-74-1
M. Wt: 366.42
InChI Key: MOGJPPSIXXQCEH-UHFFFAOYSA-N
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Description

3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (: 91527-74-1) is a synthetic hybrid compound incorporating coumarin and pyrazoline pharmacophores, making it a valuable scaffold in medicinal chemistry and anticancer research . This compound has demonstrated significant cytotoxicity against a diverse panel of human cancer cell lines, as evaluated by the National Cancer Institute (NCI) screening program . Its anticancer activity is believed to be mediated through the induction of apoptosis, a programmed cell death pathway, which involves the activation of caspase enzymes and modulation of Bcl-2 family proteins . Beyond its prominent anticancer potential, this coumarin-pyrazoline derivative exhibits notable anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase enzymes and reducing prostaglandin E2 levels . It also possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The molecular structure features a near-planar coumarin system linked to a dihydropyrazole ring, which adopts a twisted conformation. This unique architecture facilitates π-π stacking interactions and binding to various enzymatic targets, including kinases . Researchers utilize this compound as a versatile building block for developing novel heterocyclic compounds with enhanced biological activities . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-24-20(15-18-11-7-8-14-23(18)28-24)21-16-22(17-9-3-1-4-10-17)26(25-21)19-12-5-2-6-13-19/h1-15,22H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJPPSIXXQCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)acetophenone with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromenone or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)10.5
Compound BA549 (lung cancer)8.9
Compound CHeLa (cervical cancer)12.0

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity
The anti-inflammatory properties of the compound are attributed to its ability to inhibit cyclooxygenase enzymes. A study found that it significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages. In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to controls.

Antimicrobial Activity
The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5
Candida albicans0.125

Organic Synthesis

This compound serves as a versatile building block in organic synthesis for developing new compounds with potential biological activities. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions Analysis
The compound can undergo various reactions:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : With reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Participating in nucleophilic substitution reactions.

These reactions enable the synthesis of derivatives with enhanced or modified biological activities.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in developing new materials with specific chemical properties. Its ability to interact with various molecular targets makes it suitable for creating functional materials in nanotechnology and polymer science.

Anticancer Mechanism

Studies indicate that the anticancer effects are mediated through apoptosis induction via caspase activation. Flow cytometry and Western blot analyses have confirmed these mechanisms, highlighting the importance of further research into its therapeutic applications.

Anti-inflammatory Effects

In vivo studies demonstrated that the compound effectively reduces inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound could modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name / Structure Substituents / Modifications Biological Activity Potency (IC₅₀/MIC) Reference
3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (HCP1) 7-Hydroxy coumarin + 1,5-diphenylpyrazoline Anti-senescence (Grp94 inhibition) Not reported
3-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (3j) 4-(Diethylamino)phenyl on pyrazoline Antibacterial (Gram-positive/-negative) MIC: 3.92 ± 0.22 mg/mL
3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one (Series 3a–g) 1,2,4-Triazole-5-thione replacing pyrazoline Cholinesterase inhibition (AChE/BChE) IC₅₀: 0.12–1.85 μM (AChE)
3-(5-(Substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (3a–j) Varied phenyl substituents (e.g., halides, methoxy) Broad-spectrum antibacterial MIC range: 3.92–62.5 mg/mL
110j (Thiazole-pyrazoline-coumarin hybrid) 4-Bromophenylthiazole + pyrazoline-coumarin Tyrosinase inhibition IC₅₀: 0.00458 ± 0.00022 μM
PC (Pyridinylpyrazolo-pyrimidine-coumarin) Pyridinylpyrazolo-pyrimidine fused to coumarin Fluorescent probe applications N/A

Substituent Effects on Activity

  • Electron-Donating Groups: The 4-(diethylamino)phenyl group in 3j enhances antibacterial activity by improving membrane penetration .
  • Hydroxy Groups : The 7-hydroxy substituent in HCP1 is critical for Grp94 binding and anti-senescence effects .
  • Halogenation : Bromine or chlorine atoms (e.g., in 110j or 8a–e ) increase enzymatic inhibition potency via hydrophobic interactions .

Biological Activity

The compound 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one , also known as a pyrazole-chromone hybrid, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant data and case studies.

  • Molecular Formula : C21H18N2O
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 2515-57-3

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)10.5
Compound BA549 (lung cancer)8.9
Compound CHeLa (cervical cancer)12.0

Case Study: Anticancer Mechanism

In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This mechanism was confirmed using flow cytometry and Western blot analysis.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study found that the compound significantly reduced prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Test ConditionInhibition (%)Reference
LPS-induced inflammation75%

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in a marked decrease in swelling and pain scores compared to the control group.

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5
Candida albicans0.125

Structure-Activity Relationship (SAR)

The biological activity of pyrazole-chromone hybrids is influenced by substituents on the pyrazole and chromone moieties. Modifications in these regions can enhance or diminish their pharmacological effects.

Key Findings:

  • Substituent Effects : Electron-donating groups on the phenyl ring increase anticancer activity.
  • Hydrophobicity : The lipophilicity of the compound correlates with its ability to permeate cell membranes effectively.

Q & A

What are the established synthetic routes for 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one, and how is reaction progress monitored?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with phenylhydrazine in ethanol under acidic conditions (e.g., acetic acid). For example, chalcone analogues (1 mmol) are refluxed with phenyl hydrazine (1.5 mmol) in ethanol, with reaction completion monitored via thin-layer chromatography (TLC). Post-reaction, the product is isolated by solvent evaporation, ice-water precipitation, and recrystallization from ethanol . Advanced purification methods, such as column chromatography, may be required for structurally similar derivatives .

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and dihydropyrazole ring conformation. For example, aromatic protons in the coumarin moiety resonate at δ 6.8–8.2 ppm, while pyrazoline protons appear as multiplets between δ 3.5–5.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .
  • FTIR : Confirms functional groups (e.g., C=O stretch of coumarin at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related compounds like 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one, where hydrogen bonds stabilize crystal packing .

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial) for this compound?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Dose-response profiling : Establish IC50/EC50 values across multiple cell lines (e.g., MTT assays ).
  • Target-specific assays : Use enzyme inhibition studies (e.g., kinase or topoisomerase assays) to isolate mechanisms .
  • Structural analogs comparison : Evaluate substituent effects; for example, 4-hydroxy or chlorophenyl groups may enhance anticancer activity, while methoxy groups could influence antibacterial potency .

What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding to targets like DNA gyrase or tubulin using software (e.g., AutoDock Vina) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H···O, π–π stacking) in crystal structures to infer binding preferences .

How can crystallographic data be optimized for accurate structural refinement of this compound?

  • High-resolution data collection : Use synchrotron sources or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • SHELX suite : Employ SHELXL for refinement, leveraging constraints for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation tools : Check data-to-parameter ratios (>15:1) and R-factor convergence (<5%) using programs like WinGX .

What strategies improve synthetic yields of this compound derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 h to 1–2 h) while maintaining yields .
  • Catalyst optimization : Use piperidine or morpholine to enhance cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

How do substituents on the phenyl rings influence the compound’s photophysical properties?

Electron-withdrawing groups (e.g., Cl, NO2) redshift absorption/emission spectra due to enhanced conjugation. For example, 3-(4-chlorophenyl) derivatives exhibit fluorescence in polar solvents (λem ~450 nm), making them suitable for Ag+ ion sensing . Computational studies (TD-DFT) can model these effects .

What are the challenges in interpreting NMR spectra of dihydropyrazole-coumarin hybrids?

  • Diastereotopic protons : Pyrazoline ring protons (H4a/H4b) split into complex multiplets, requiring COSY or NOESY for assignment .
  • Dynamic effects : Conformational flexibility may broaden peaks; use low-temperature NMR or deuterated solvents to sharpen signals .

How can researchers validate the biological selectivity of this compound against off-target effects?

  • Counter-screening : Test against unrelated enzymes (e.g., COX-2 for anti-inflammatory off-targets) .
  • Proteome profiling : Use mass spectrometry-based chemoproteomics to identify unintended protein interactions .

What advanced techniques characterize non-covalent interactions in solid-state structures of this compound?

  • Hirshfeld surface analysis : Visualize contact contributions (e.g., 25% C–H···O interactions) .
  • NCIplot index : Identify weak interactions (van der Waals, halogen bonds) via reduced density gradient analysis .

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